3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, a methyl group, and a sulfanyl group attached to a thieno[2,3-d]pyrimidin-4-one core. The molecular formula of this compound is C15H20N2OS2, and it has a molecular weight of 308.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the use of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thieno[2,3-d]pyrimidin-4-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidin-4-ones .
Scientific Research Applications
3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in the target organisms, leading to their death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
Uniqueness
3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, ethyl, and methyl groups, along with the sulfanyl group, makes it a versatile compound for various applications .
Properties
CAS No. |
756859-02-6 |
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Molecular Formula |
C15H20N2OS2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-cyclohexyl-6-ethyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H20N2OS2/c1-3-11-9(2)12-13(20-11)16-15(19)17(14(12)18)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,16,19) |
InChI Key |
OMYONDCRILBWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(S1)NC(=S)N(C2=O)C3CCCCC3)C |
Origin of Product |
United States |
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